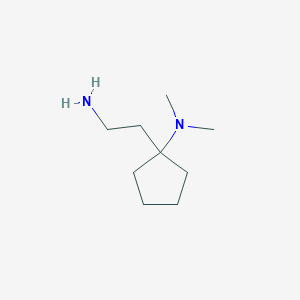
1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine is an organic compound that belongs to the class of amines It features a cyclopentane ring substituted with an aminoethyl group and two N, N-dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine typically involves the following steps:
Starting Materials: Cyclopentanone, ethylenediamine, and dimethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amino and dimethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminoethyl)-N, N-dimethylcyclohexanamine: Similar structure but with a cyclohexane ring.
1-(2-Aminoethyl)-N, N-dimethylcyclobutanamine: Similar structure but with a cyclobutane ring.
Uniqueness
1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-11(2)9(7-8-10)5-3-4-6-9/h3-8,10H2,1-2H3 |
Clave InChI |
CBQNHKPVVMEGRM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CCCC1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















